Product packaging for Butyl Resorcinol-d9(Cat. No.:CAS No. 1190021-40-9)

Butyl Resorcinol-d9

Cat. No.: B562754
CAS No.: 1190021-40-9
M. Wt: 175.275
InChI Key: VGIJZDWQVCXVNL-AZOWHCDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deuterium (B1214612) Labeling in Contemporary Chemical and Biological Sciences

Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to the proton found in protium (B1232500) (the most common isotope of hydrogen). This additional mass imparts unique physical properties to deuterium-labeled compounds without significantly altering their chemical reactivity. The replacement of hydrogen with deuterium, known as deuterium labeling or deuteration, is a powerful technique with wide-ranging applications in scientific research.

One of the primary advantages of deuterium labeling lies in its utility in mechanistic studies of chemical reactions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE). By observing the change in reaction rates upon deuteration, researchers can deduce the rate-determining steps of a reaction and elucidate complex reaction mechanisms.

In the realm of biological sciences, deuterium-labeled compounds serve as valuable tracers for metabolic pathway studies. dntb.gov.uaresearchgate.net By introducing a deuterated molecule into a biological system, scientists can track its absorption, distribution, metabolism, and excretion (ADME) using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This provides crucial insights into the fate of drugs and other xenobiotics within an organism. Furthermore, the altered metabolic profiles of deuterated drugs can sometimes lead to improved pharmacokinetic properties, such as increased half-life and reduced formation of toxic metabolites. dntb.gov.uaresearchgate.net

Foundational Research Context of Resorcinol (B1680541) Derivatives

Resorcinol, or 1,3-dihydroxybenzene, is a versatile aromatic organic compound that serves as a precursor for the synthesis of a wide array of derivatives with diverse applications. mdpi.com The two hydroxyl groups on the benzene ring confer high reactivity, making it a key building block in the production of pharmaceuticals, dyes, polymers, and other specialty chemicals.

In recent years, there has been a significant research interest in 4-substituted resorcinol derivatives, particularly those with alkyl chains at the 4-position. mdpi.com One such derivative, 4-butylresorcinol, has garnered considerable attention for its biological activities. mdpi.comspecialchem.com It is recognized as a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. mdpi.comnih.gov This property makes it a valuable ingredient in cosmetic and dermatological formulations aimed at addressing hyperpigmentation. specialchem.comnih.govdovepress.com

Rationale for Deuteration of Butyl Resorcinol for Scientific Inquiry

The scientific rationale for the deuteration of butyl resorcinol to create Butyl Resorcinol-d9 is multifaceted. Firstly, this compound can serve as an ideal internal standard for the quantitative analysis of 4-butylresorcinol in various matrices, including biological fluids and cosmetic formulations. In mass spectrometry-based analytical methods, an internal standard is a compound that is chemically similar to the analyte but has a different mass. The use of a deuterated internal standard allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Secondly, the study of this compound can provide valuable insights into the metabolic fate of 4-butylresorcinol. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can identify the sites of metabolism on the molecule. The kinetic isotope effect resulting from the presence of deuterium can slow down metabolic reactions that involve the cleavage of a C-D bond, potentially leading to a different distribution of metabolites. nih.gov

Finally, investigating the pharmacokinetic properties of this compound can reveal the potential for developing "heavy" drugs with improved therapeutic profiles. dntb.gov.uaresearchgate.net Deuteration can sometimes lead to a more favorable pharmacokinetic profile, such as a longer half-life and reduced inter-individual variability in drug response. researchgate.net

Scope and Objectives of Academic Research on this compound

The primary objectives of academic research on this compound encompass several key areas. A significant focus is on the development of robust and efficient synthetic methodologies for the preparation of high-purity this compound. This includes exploring various deuteration techniques to selectively introduce nine deuterium atoms into the butyl chain of the molecule.

Another major objective is the thorough characterization of the physicochemical properties of this compound and its comparison with the non-deuterated analogue. This involves detailed spectroscopic analysis and the determination of key physical constants.

Furthermore, a critical area of investigation is the application of this compound in advanced analytical techniques. This includes its validation as an internal standard for the quantification of 4-butylresorcinol by liquid chromatography-mass spectrometry (LC-MS) and its use in pharmacokinetic studies to elucidate the metabolic pathways of the parent compound. atamanchemicals.com The overarching goal is to leverage the unique properties of this stable isotope-labeled derivative to enhance our understanding of the chemical and biological behavior of 4-butylresorcinol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B562754 Butyl Resorcinol-d9 CAS No. 1190021-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3/i1D3,2D2,3D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIJZDWQVCXVNL-AZOWHCDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Enrichment of Butyl Resorcinol D9

Isolation and Purification Techniques for Deuterated Compounds

Following the synthesis of a deuterated compound like Butyl Resorcinol-d9, efficient isolation and purification are paramount to obtain a product of high isotopic and chemical purity. A variety of chromatographic techniques are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating isotopologues due to subtle differences in their physicochemical properties, such as hydrophobicity and polarizability researchgate.netresearchgate.net. Reversed-phase HPLC, often utilizing C18 stationary phases, is particularly effective for separating deuterated compounds from their non-deuterated counterparts or partially deuterated species researchgate.netresearchgate.netnih.gov. The choice of mobile phase and gradient is critical for achieving optimal resolution.

Gas Chromatography (GC): GC can also be used for the separation of isotopic compounds, with different stationary phases offering varying selectivities for isotopologues researchgate.net. The separation is influenced by factors such as the position and number of deuterium (B1214612) atoms, affecting interactions with the stationary phase.

Flash Column Chromatography: This technique is frequently used for the initial purification of synthesized organic compounds, including deuterated ones. It allows for the separation of compounds based on their polarity using a stationary phase like silica (B1680970) gel acs.orggoogle.com. While effective for bulk purification, it may sometimes lead to a slight reduction in deuterium content due to exchange processes acs.org.

Crystallization: For compounds that readily crystallize, this method can be a highly effective purification technique, yielding products with high chemical purity. Specific cooling rates and conditions can be optimized to selectively precipitate the desired deuterated compound google.com.

Extraction and Washing: Standard liquid-liquid extraction and washing steps are integral to remove by-products, unreacted starting materials, and solvents during the isolation process nih.govgoogle.com.

The selection of purification techniques depends on the specific properties of this compound and the nature of the impurities present.

Quantitative Assessment of Deuterium Content and Isotopic Purity

Accurate determination of deuterium content and isotopic purity is essential for the reliable use of this compound as a research tool or standard. Several analytical techniques are employed for this quantification:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: While primarily detecting hydrogen atoms, ¹H NMR can provide indirect information about deuterium enrichment. The absence or significant reduction of signals corresponding to deuterated positions indicates successful labeling. Furthermore, by comparing the integral of residual proton signals with signals from non-deuterated parts of the molecule, or by using an internal standard, the degree of deuteration can be estimated studymind.co.ukrsc.orgsavemyexams.comnih.gov.

²H NMR Spectroscopy: This technique directly observes the deuterium nuclei. It is particularly useful for highly deuterated compounds where ¹H NMR signals are minimal. Quantitative ²H NMR can provide precise measurements of deuterium atom percentage and identify the positions of deuterium incorporation sigmaaldrich.com.

Combined ¹H and ²H NMR: A robust strategy involves combining quantitative ¹H NMR with ²H NMR to accurately determine the isotopic abundance of deuterated compounds, often yielding more precise results than either method alone rsc.orgnih.gov.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HR-MS) and LC-MS: MS techniques are fundamental for quantifying isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its isotopologues, the percentage of deuterium incorporation can be calculated nih.govrsc.orgrsc.org. Liquid chromatography coupled with mass spectrometry (LC-MS) allows for the separation and subsequent mass analysis of the deuterated compound and its impurities, providing both chemical and isotopic purity information rsc.orgrsc.org. Techniques like Isotope Ratio Mass Spectrometry (IRMS) are also highly sensitive for deuterium analysis iaea.org.

Isotope Dilution Mass Spectrometry (IDMS): This method uses a known amount of an isotopically labeled standard to quantify the analyte. By comparing the ratio of the labeled to unlabeled analyte, precise quantification can be achieved silantes.com.

Other Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for assessing chemical purity and can also provide isotopic information by separating and detecting different isotopologues silantes.comisotope.com.

Elemental Microanalysis: While not directly measuring isotopic enrichment, it can support purity assessments.

The combination of these techniques, particularly LC-HR-MS and NMR spectroscopy, provides a comprehensive approach to verify the structural integrity, chemical purity, and precise deuterium enrichment of this compound rsc.orgrsc.orgisotope.com. For example, studies evaluating deuterated compounds have reported isotopic purities ranging from 94.7% to over 99.9% depending on the compound and the synthesis method rsc.orgrsc.org.

Advanced Spectroscopic and Chromatographic Characterization of Butyl Resorcinol D9

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Distribution

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For deuterated compounds like Butyl Resorcinol-d9, NMR provides critical insights into the location and extent of deuterium (B1214612) incorporation.

Two-dimensional NMR techniques offer enhanced capabilities for confirming molecular connectivity and precisely mapping deuterium distribution.

COSY (Correlation Spectroscopy) : COSY spectra reveal ¹H-¹H scalar couplings, showing which protons are adjacent to each other. By comparing COSY spectra of this compound with the non-deuterated compound, changes in coupling patterns due to deuteration can highlight the affected proton environments researchgate.netscbt.com.

HSQC (Heteronuclear Single Quantum Correlation) : HSQC correlates protons directly bonded to carbons. For this compound, HSQC can confirm which carbon atoms are bonded to which protons. If a proton signal is missing in the ¹H NMR due to deuteration, the corresponding correlation in the HSQC spectrum will also be absent for that specific ¹H-¹³C pair. This helps confirm that the deuterium has indeed replaced a specific proton scbt.comnih.gov.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity between protons. While less directly used for deuterium mapping, it can help confirm the spatial arrangement of atoms, which is essential for complete structural assignment escholarship.org.

ADEQUATE (A DEuterium QUAntitative Analysis Through Echoes) : While not a standard 2D NMR technique in the same vein as COSY or HSQC, the term ADEQUATE is sometimes used in the context of NMR to refer to techniques that specifically quantify deuterium. More broadly, specialized NMR experiments can be designed to detect deuterium directly (²H NMR) or to observe subtle effects of deuterium on proton or carbon signals, aiding in its precise mapping sigmaaldrich.com.

NMR integration is a quantitative measure of the signal intensity, which is directly proportional to the number of protons contributing to that signal. For this compound, the degree of deuterium incorporation at specific sites can be quantified by comparing the integrated intensity of a proton signal in the deuterated compound to a known internal standard or to the integrated intensity of a proton signal that is known to be un-deuterated nih.govrsc.orgmdpi.com. For example, if a specific methylene (B1212753) group in the butyl chain of this compound has a signal with an integrated area representing 'X' protons in the non-deuterated compound, and in the deuterated version, this signal's area is reduced to 'Y', the percentage of deuterium incorporation at that site can be calculated as ((X-Y)/X) * 100%. This method provides a direct measure of isotopic enrichment.

Mass Spectrometry (MS) for Precision Mass Analysis and Fragmentation Pathways

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of compounds, as well as for elucidating fragmentation patterns that can confirm structural features and deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact molecular formula researchgate.net. For this compound, HRMS can confirm the presence of deuterium atoms by precisely measuring the molecular ion's mass. Deuterium has a mass of approximately 2.014 Da, compared to protium (B1232500) (¹H) at 1.008 Da. If Butyl Resorcinol (B1680541) (C₁₀H₁₄O₂) has a nominal mass of 166.22 Da mdpi.comcaymanchem.com, then this compound (assuming nine deuterium atoms replace nine protons, leading to C₁₀H₅D₉O₂) would have a mass that HRMS can precisely determine. HRMS allows for the calculation of the elemental composition based on the measured exact mass, thereby confirming the number of deuterium atoms incorporated ceitec.cz.

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. This technique is highly informative for confirming the location of deuterium atoms within the molecule nih.govresearchgate.netnih.govmdpi.comnih.govfree.fr. When this compound is subjected to MS/MS, its fragmentation pattern can be compared to that of the non-deuterated compound. Deuterium atoms that are part of a fragment ion will increase its mass-to-charge ratio (m/z) compared to the non-deuterated analog researchgate.net. By analyzing which fragment ions show a mass shift corresponding to the presence of deuterium, and by tracking the loss or retention of deuterium during specific fragmentation pathways, researchers can deduce the location of the deuterium atoms nih.govresearchgate.netnih.govmdpi.com. Hydrogen-deuterium exchange (HDX) coupled with MS/MS is a powerful tool for studying molecular dynamics and stability, and it can be adapted to pinpoint deuterium locations by observing the mass shifts in fragments generated under controlled conditions nih.govnih.govresearchgate.net.

Research Applications of Butyl Resorcinol D9 As a Scientific Probe and Analytical Standard

Application in Quantitative Analytical Methodologies in Non-Human Biological Systems

The precision and accuracy of quantitative analysis in complex biological matrices are paramount. Butyl Resorcinol-d9 plays a significant role in achieving this through its use as an internal standard in mass spectrometry-based techniques.

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative mass spectrometry. otsuka.co.jp In this role, a known quantity of this compound is added to a sample prior to analysis. Since it is chemically identical to the analyte of interest (Butyl Resorcinol) but has a different mass due to the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer.

This allows for the correction of variability that can occur during sample preparation, extraction, and the analysis process itself. otsuka.co.jp Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By comparing the signal of the analyte to the known concentration of the internal standard, a more accurate and precise quantification can be achieved. nih.govchrom-china.com This internal standard method is crucial for obtaining reliable data in complex biological samples. chrom-china.comchrom-china.com

Biological matrices, such as cell lysates and animal tissues, are inherently complex and can interfere with the ionization of the target analyte in the mass spectrometer's source. researchgate.net This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. chrom-china.comacs.org

This compound, being structurally and chemically very similar to the unlabeled Butyl Resorcinol (B1680541), experiences nearly identical matrix effects. chrom-china.comchrom-china.com Therefore, by using it as an internal standard, the impact of these matrix effects on the quantification of the analyte can be effectively normalized. chrom-china.comchrom-china.com For instance, if the signal for both the analyte and the internal standard is suppressed by 20% due to matrix components, the ratio of their signals remains constant, allowing for accurate determination of the analyte's concentration.

For any analytical method to be considered reliable, it must undergo a rigorous validation process. nih.govresearchgate.net When using this compound as an internal standard, method validation protocols are essential to ensure the accurate quantification of the corresponding analyte. These protocols typically assess several key parameters. researchgate.netclearsynth.comresearchgate.net

Key parameters in method validation include:

Selectivity and Specificity: The method must be able to differentiate the analyte and the internal standard from other components in the matrix.

Accuracy: This is determined by comparing the measured concentration to a known true concentration.

Precision: This assesses the reproducibility of the measurements, both within the same day (intra-day) and on different days (inter-day).

Linearity and Range: This establishes the concentration range over which the method is accurate and precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. researchgate.netresearchgate.net

Recovery: This measures the efficiency of the extraction process.

Matrix Effect: This is evaluated to ensure that the internal standard adequately compensates for any signal suppression or enhancement.

Properly validated analytical methods are crucial for ensuring the robustness and reliability of data from studies such as those investigating skin absorption. nih.gov

Table 1: Key Parameters for Method Validation

ParameterDescription
Selectivity/Specificity Ability to differentiate the analyte and internal standard from other matrix components.
Accuracy Closeness of the measured value to the true value.
Precision Reproducibility of the measurements (intra-day and inter-day).
Linearity and Range The concentration range over which the method is accurate and precise.
LOD and LOQ The lowest detectable and quantifiable concentrations of the analyte.
Recovery The efficiency of the analyte extraction from the matrix.
Matrix Effect The influence of matrix components on the analyte signal.

Investigation of Biochemical Pathways and Kinetic Isotope Effects

Beyond its role in quantitative analysis, this compound is a valuable tool for probing the mechanisms of biochemical reactions, particularly in the study of biotransformation pathways and kinetic isotope effects.

Understanding how a compound is metabolized is crucial in many areas of research. In vitro systems, such as liver microsomes, S9 fractions, or cultured cell lines, are often used to simulate and study these metabolic processes. researchgate.netnih.govresearchgate.net By incubating Butyl Resorcinol with these systems, researchers can identify the resulting metabolites.

The use of this compound in parallel with its unlabeled counterpart can aid in the identification of these metabolites. The deuterated metabolites will have a characteristic mass shift compared to the non-deuterated metabolites, confirming their origin from the parent compound. This approach helps to elucidate the specific biotransformation pathways, such as oxidation, hydroxylation, or conjugation, that the compound undergoes. nih.govresearchgate.net

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises because the carbon-deuterium (C-D) bond has a lower vibrational frequency and is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org If the breaking of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound. wikipedia.orgosti.gov

By comparing the rate of an enzyme-catalyzed reaction with Butyl Resorcinol to the rate with this compound, researchers can determine if the cleavage of a C-H bond is involved in the rate-limiting step of the reaction mechanism. osti.govunl.edu A significant KIE (where the rate with the hydrogen-containing compound is faster than with the deuterium-containing compound) provides strong evidence for this. mdpi.comnih.gov This information is invaluable for understanding the detailed mechanism of enzyme action. unl.edunih.gov Conversely, the absence of a significant KIE can suggest that C-H bond cleavage is not the rate-determining step. nih.gov

Analysis of Metabolic Shunting Phenomena Induced by Deuteration (in non-human systems)

The substitution of hydrogen with its heavier, stable isotope deuterium in a molecule like Butyl Resorcinol can significantly influence its metabolic fate. This phenomenon, known as metabolic shunting, arises from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. As a result, metabolic pathways that involve the cleavage of a C-H bond as a rate-determining step are slowed down when deuterium is present at that position. This can cause the parent molecule to be "shunted" towards alternative metabolic pathways that were previously minor.

In non-human in vitro systems, such as liver microsomes or hepatocytes from preclinical species, this compound is an invaluable tool for elucidating the metabolic pathways of its non-deuterated counterpart. By comparing the metabolite profiles generated after incubation with Butyl Resorcinol versus this compound, researchers can identify the primary sites of metabolism. For instance, if the primary metabolic route for Butyl Resorcinol is the oxidation of its butyl side chain, the use of this compound (deuterated on the butyl chain) will suppress the formation of hydroxylated metabolites. Consequently, an increase in metabolites formed through alternative pathways, such as glucuronidation or sulfation of the resorcinol ring, may be observed. This comparative analysis provides clear, quantitative evidence of the preferred metabolic routes and the potential for alternative pathways to become significant.

Table 1: Illustrative Comparison of Metabolite Formation in a Non-Human Liver Microsome Model

CompoundParent Compound Remaining (%)Hydroxylated Metabolite (%)Glucuronide Conjugate (%)
Butyl Resorcinol355510
This compound352045

This interactive table demonstrates the principle of metabolic shunting. The significant decrease in the formation of the hydroxylated metabolite for this compound, coupled with a corresponding increase in the glucuronide conjugate, indicates that deuteration of the butyl side chain has redirected the metabolic flux.

Mechanistic Enzymology Studies with Deuterated Substrates (non-human)

The kinetic isotope effect (KIE) is a cornerstone of mechanistic enzymology, and deuterated substrates like this compound are instrumental in these investigations. These studies provide deep insights into the catalytic mechanisms of enzymes that metabolize Butyl Resorcinol.

Probing Enzyme-Substrate Interactions and Binding Affinities

While the most pronounced effect of deuteration is on reaction kinetics, it can also provide subtle clues about enzyme-substrate binding. The substitution of hydrogen with deuterium results in minor alterations to bond lengths and vibrational frequencies, which could, in theory, affect the binding affinity (Kd) of the substrate to the enzyme's active site. However, in most cases, the binding affinity is not significantly altered. This lack of a major binding effect is itself a crucial piece of information, as it allows researchers to attribute any observed kinetic differences primarily to the bond-breaking/bond-forming steps of the catalytic cycle, rather than to initial binding events. Techniques such as isothermal titration calorimetry (ITC) can be used to precisely measure and compare the binding thermodynamics of Butyl Resorcinol and this compound to a target enzyme, confirming that any observed KIE is not an artifact of differential binding.

Identification of Rate-Limiting Steps in Enzymatic Mechanisms

Table 2: Representative Kinetic Data for an Enzymatic Reaction with Butyl Resorcinol and its Deuterated Analog

SubstrateInitial Reaction Rate (V₀) (nmol/min/mg protein)
Butyl Resorcinol12.8
This compound4.1

Based on the data in this interactive table, the Kinetic Isotope Effect (KIE) is calculated as 12.8 / 4.1 ≈ 3.12. A KIE of this magnitude strongly suggests that the cleavage of a C-H bond on the butyl side chain is a key, rate-limiting step in the enzymatic mechanism.

Cellular Uptake and Distribution Studies (in vitro, non-human cell models)

To understand the biological activity of a compound, it is essential to know how it gets into cells and where it localizes. This compound is an excellent tool for these studies because it can be distinguished from any endogenous compounds by mass spectrometry, providing a clear and unambiguous signal.

Investigation of Transport Mechanisms Across Cellular Membranes

The entry of Butyl Resorcinol into cells can occur via passive diffusion through the lipid bilayer or through the action of specific membrane transporter proteins. To distinguish between these mechanisms, in vitro uptake experiments are conducted using non-human cell models, such as murine B16F10 melanoma cells. In these assays, cells are incubated with this compound for various time points and at different concentrations. If uptake is mediated by a transporter, the rate of uptake will be saturable at higher concentrations. Furthermore, the involvement of specific transporters can be probed by co-incubating the cells with known transporter inhibitors. The use of this compound allows for precise quantification of the intracellular concentration by LC-MS/MS, providing robust data to model the kinetics of uptake.

Subcellular Localization and Compartmentalization Studies

The site of action of a drug is often a specific subcellular compartment, such as the mitochondria or the nucleus. Determining the subcellular distribution of Butyl Resorcinol is therefore critical. After treating non-human cells with this compound, subcellular fractionation techniques can be employed to separate the major organelles. This process involves carefully lysing the cells and then using differential centrifugation to isolate fractions enriched in nuclei, mitochondria, microsomes, and cytosol. The amount of this compound in each fraction is then quantified by mass spectrometry. This provides a detailed map of where the compound accumulates within the cell, offering crucial insights into its potential mechanism of action. For example, significant accumulation in the melanosomes of melanoma cells would support its role as a tyrosinase inhibitor.

Table 3: Hypothetical Subcellular Distribution of this compound in a Non-Human Cell Model After Incubation

Subcellular FractionConcentration of this compound (pmol/mg protein)
Whole Cell Lysate150.6
Cytosol95.2
Mitochondria25.8
Nucleus8.1
Microsomes (including melanosomes)21.5

This interactive table presents a quantitative overview of the subcellular compartmentalization of this compound. The data suggests that while the compound is abundant in the cytosol, it also partitions into the mitochondrial and microsomal fractions, which may be relevant to its biological activity.

Computational and Theoretical Chemistry Approaches in Butyl Resorcinol D9 Research

Quantum Chemical Calculations for Deuterium (B1214612) Isotope Effects on Molecular Properties

Quantum chemical calculations are fundamental to understanding how isotopic substitution influences the physicochemical properties of a molecule. In the case of Butyl Resorcinol-d9, where nine hydrogen atoms in the butyl chain are replaced by deuterium, these calculations can predict the resulting changes in molecular vibrations, bond lengths, and electronic structure.

Table 1: Theoretical Impact of Deuteration on Molecular Properties of this compound

Molecular PropertyExpected Change with DeuterationComputational Method for Prediction
Vibrational FrequenciesDecrease in C-D stretching and bending frequenciesDensity Functional Theory (DFT), Ab initio methods
Zero-Point Vibrational Energy (ZPVE)Lower ZPVE for C-D bonds compared to C-H bondsDFT, Ab initio methods
Bond LengthsSlight shortening of C-D bonds compared to C-H bondsDFT, Ab initio methods
Kinetic Isotope Effect (KIE)Slower reaction rates for reactions involving C-D bond cleavageTransition State Theory combined with DFT

These theoretical calculations are crucial for rationalizing experimentally observed isotope effects and for providing a deeper understanding of the molecule's intrinsic properties.

Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful lens through which to examine the dynamic behavior of molecules and their interactions with biological targets. mmu.ac.ukresearchgate.net For Butyl Resorcinol (B1680541), a known tyrosinase inhibitor, MD simulations can elucidate the binding mechanism and the conformational changes that occur upon binding. nih.govnih.gov

A study involving molecular docking, a computational technique often used as a starting point for MD simulations, has shown that 4-n-butylresorcinol orients itself within the active site of tyrosinase. Specifically, the hydroxyl group at the C-1 position is directed towards the copper atom A (CuA) in the met-tyrosinase form, while the C-6 position is oriented for hydroxylation in the oxy-tyrosinase form. nih.gov

MD simulations can extend these static docking poses into a dynamic view of the ligand-protein complex. By simulating the movements of atoms over time, researchers can analyze the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational flexibility of both the ligand and the protein. mdpi.comnih.gov

In the context of this compound, MD simulations could be used to investigate whether the deuteration of the butyl chain affects the binding affinity or the dynamics of the interaction with tyrosinase. While the electronic properties are largely unchanged, the subtle changes in van der Waals interactions and molecular volume due to deuteration could potentially influence the binding kinetics and thermodynamics.

Another application of MD simulations is in the formulation of drug delivery systems. A study combined in silico modeling using molecular dynamics with empirical experiments to formulate a nanoliposome containing 4-n-butylresorcinol. nih.gov The simulations provided insights into the stabilization of the molecule by the liposome (B1194612) at the nano-scale. nih.gov

Table 2: Parameters for a Hypothetical Molecular Dynamics Simulation of this compound with Tyrosinase

ParameterExample Value/MethodPurpose
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system
Water ModelTIP3P, SPC/ESimulates the aqueous solvent environment
Simulation Time100-200 nsAllows for sufficient sampling of conformational space mdpi.com
EnsembleNVT, NPTMaintains constant temperature and/or pressure
Analysis MetricsRMSD, RMSF, Hydrogen Bond AnalysisTo assess stability, flexibility, and key interactions

In Silico Prediction of Metabolic Fate and Isotopic Alterations

In silico methods are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential metabolites and metabolic pathways early in the drug discovery process. jocpr.comcreative-biolabs.com These computational tools can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com Ligand-based methods rely on the chemical structure of the compound to predict its metabolism, while structure-based methods model the interaction between the substrate and metabolic enzymes like cytochrome P450 (CYP) isoforms. creative-biolabs.com

For this compound, in silico models could predict the sites of metabolism on the molecule. The primary metabolic routes for similar phenolic compounds often involve hydroxylation of the aromatic ring and oxidation or conjugation of the alkyl side chain. The deuteration of the butyl chain in this compound would be expected to influence its metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect where reactions involving the cleavage of a C-D bond proceed at a slower rate.

Table 3: Common In Silico Approaches for Metabolism Prediction

ApproachDescriptionApplication to this compound
Ligand-BasedUses structural information of the substrate to predict metabolism.Predicts sites of metabolism based on the chemical structure of this compound.
Structure-BasedModels the interaction between the substrate and metabolic enzymes.Simulates the binding of this compound to cytochrome P450 enzymes to identify likely metabolic sites.
Machine Learning ModelsUtilizes algorithms trained on large datasets of known metabolic transformations.Predicts the metabolic fate based on patterns learned from similar compounds. jocpr.com

Computational NMR Chemical Shift Prediction for Structural Confirmation

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for the structural elucidation and confirmation of organic molecules. nih.govbohrium.com By calculating the theoretical NMR spectrum of a proposed structure and comparing it to the experimental spectrum, researchers can gain confidence in their structural assignment.

Various computational methods are available for predicting NMR chemical shifts, with Density Functional Theory (DFT) being one of the most common quantum chemistry-based approaches. nih.gov The accuracy of these predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects. nih.gov

For this compound, computational NMR prediction would be particularly useful for confirming the positions of the deuterium atoms. The substitution of hydrogen with deuterium has a distinct effect on the NMR spectrum. In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ¹³C NMR, the carbons directly attached to deuterium will exhibit a characteristic multiplet splitting due to C-D coupling, and both the directly attached and neighboring carbons will experience small changes in their chemical shifts, known as isotope shifts. rsc.orgresearchgate.net

Table 4: Comparison of NMR Prediction Software and Methods

Software/MethodApproachTypical Accuracy (¹H NMR)
DFT (e.g., Gaussian, ORCA)Quantum chemical calculation of shielding tensors. nih.govHigh (can achieve <0.1 ppm error with appropriate methods) nih.gov
MestReNova, ChemDraw, ACD/LabsOften use a combination of empirical databases, increment-based methods, and sometimes machine learning. academie-sciences.frVariable, generally good for common structural motifs. academie-sciences.fr
NMRShiftDBDatabase-driven, uses HOSE codes and deep neural networks. academie-sciences.frGood, leverages a large experimental database. academie-sciences.fr

By accurately predicting the ¹³C and ¹H chemical shifts for this compound, computational chemistry can provide strong evidence to support its structural characterization.

Future Directions and Emerging Research Avenues for Deuterated Resorcinol Derivatives

Development of Novel and Efficient Deuteration Technologies for Complex Molecules

The synthesis of specifically deuterated compounds like Butyl Resorcinol-d9 remains a critical area for future development. While established methods like hydrogen-deuterium exchange (HIE) are widely used, there is an ongoing need for more efficient, site-specific, and cost-effective deuteration technologies, particularly for complex organic molecules researchgate.netacs.orgsnnu.edu.cn. Research is progressing in areas such as catalytic deuteration using transition metals (e.g., iridium, palladium, ruthenium) and organocatalysis, which offer improved regioselectivity and milder reaction conditions beilstein-journals.orgthieme-connect.comnih.govresearchgate.net. Flow chemistry approaches are also being explored to enhance reaction control and throughput for isotopic labeling researchgate.net. The development of novel catalysts and reaction pathways that can achieve high deuterium (B1214612) incorporation levels with minimal byproducts is essential for the broader application of deuterated compounds, including this compound, in research and development.

Advancement of Analytical Techniques for Enhanced Sensitivity and Throughput in Deuterated Compound Analysis

Accurate and sensitive analysis of deuterated compounds is paramount for their effective use. Future advancements will focus on enhancing the sensitivity, selectivity, and throughput of analytical techniques, primarily mass spectrometry (MS) coupled with chromatography (LC-MS/MS, GC-MS) nih.govrsc.orgresearchgate.netnih.gov. High-resolution mass spectrometry (HR-MS) is crucial for determining isotopic enrichment and structural integrity rsc.org. The development of more robust internal standards, such as deuterated analogs like this compound, is vital for precise quantitative analysis in complex biological matrices symeres.combusinesswire.com. Research aims to improve detection limits, reduce matrix effects, and increase the speed of analysis to accommodate high-throughput screening and complex sample analysis.

Expansion of Mechanistic Studies in Diverse Non-Human Biological Systems

Deuterated resorcinol (B1680541) derivatives, including this compound, hold significant potential for elucidating metabolic pathways and mechanisms of action in various biological systems. Deuterium labeling serves as a powerful tool for tracing metabolic fluxes and understanding the pharmacokinetics and pharmacodynamics of compounds symeres.comnih.govrsc.org. Future research will expand the use of these deuterated analogs in diverse non-human biological models to study xenobiotic metabolism, environmental toxicology, and drug disposition. By tracking the incorporation and turnover of deuterium atoms, researchers can gain deeper insights into biochemical processes, enzyme kinetics, and the fate of compounds within organisms, contributing to a more comprehensive understanding of their biological impact.

Integration of Deuterated Analogues within Systems Biology and Multi-Omics Research

The integration of deuterated analogues into systems biology and multi-omics research represents a significant future direction. Stable isotope labeling, including the use of deuterium, is a cornerstone for metabolic flux analysis (MFA), enabling the quantitative study of metabolic networks nih.govnih.govmdpi.comdrziweidai.commdpi.comacs.orgresearchgate.netbitesizebio.com. Deuterated compounds like this compound can serve as tracers to map metabolic pathways, identify novel metabolites, and quantify dynamic cellular processes. This approach allows for the integration of metabolomics, proteomics, and transcriptomics data, providing a holistic view of cellular function and response to stimuli. Future research will focus on refining experimental designs and analytical pipelines to leverage deuterated compounds for a more comprehensive understanding of complex biological systems.

Exploration of Deuterated Resorcinol Derivatives in Materials Science and Advanced Functional Materials (non-biological applications)

Beyond biological applications, deuterated resorcinol derivatives and other deuterated organic molecules are finding increasing utility in materials science. Deuteration can subtly alter physical properties, such as vibrational frequencies, thermal stability, and photophysical characteristics, leading to enhanced material performance resolvemass.carsc.orgchemrxiv.orgresearchgate.netresearchgate.netmdpi.commdpi.comacs.orgsine2020.eusci-hub.seresearchgate.netornl.gov. For instance, deuterated polymers are used in neutron scattering techniques due to the distinct scattering lengths of hydrogen and deuterium, aiding in structural and dynamic investigations resolvemass.casine2020.eusci-hub.seornl.goveuropa.eu. In optoelectronics, deuteration has shown promise in improving the efficiency, stability, and operational lifetime of organic light-emitting diodes (OLEDs) by suppressing non-radiative decay pathways and enhancing photochemical stability chemrxiv.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov. Future research will explore the tailored synthesis of deuterated resorcinol derivatives for advanced functional materials, including semiconductors, sensors, and novel polymers, leveraging the unique benefits of isotopic substitution.

Compound List

this compound

4-Butylresorcinol (parent compound)

Q & A

Q. How can researchers optimize the synthesis of Butyl Resorcinol-d9 to ensure high isotopic purity for use as an internal standard in analytical studies?

Methodological Answer:

  • Deuterium Incorporation: Use deuterated precursors (e.g., D₂O or deuterated butanol) under controlled reaction conditions to maximize isotopic labeling. Kinetic studies of similar compounds (e.g., butyl lactate synthesis) suggest non-catalytic, high-temperature reactions (130–170°C) may enhance isotopic retention .
  • Purification: Employ techniques like preparative HPLC or column chromatography to isolate this compound, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify isotopic purity (>98% deuterium incorporation) .
  • Validation: Cross-reference thermochemical data (e.g., heat capacity, enthalpy of formation) from NIST databases to confirm compound stability during synthesis .

Q. What analytical techniques are most effective for characterizing this compound in complex biological matrices?

Methodological Answer:

  • Quantitative Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns to distinguish this compound from non-deuterated analogs. Calibration curves should account for matrix effects (e.g., plasma or tissue homogenates) .
  • Structural Confirmation: High-resolution NMR (¹H, ¹³C) with deuterium decoupling to resolve isotopic shifts. Compare spectral data with NIST reference libraries for validation .
  • Quality Control: Implement batch-wise validation using internal standards with known deuterium ratios to ensure reproducibility .

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence the kinetic behavior of this compound in comparative metabolic studies?

Methodological Answer:

  • Experimental Design: Conduct parallel experiments with non-deuterated Butyl Resorcinol and this compound to measure rate constants (e.g., via enzymatic assays or in vitro metabolism models). Use Arrhenius plots to assess temperature-dependent DIEs .
  • Data Interpretation: Apply the Swain-Schaad relationship to quantify primary vs. secondary isotope effects. For example, reduced reaction rates in deuterated compounds may indicate C-D bond stabilization in rate-limiting steps .
  • Contradiction Resolution: If conflicting data arise (e.g., unexpected rate acceleration), evaluate solvent interactions or catalytic residues using molecular dynamics simulations .

Q. How can researchers resolve discrepancies in reported stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Stability Protocols: Perform accelerated degradation studies (e.g., 40°C/75% relative humidity) and monitor deuterium loss via MS. Compare results with NIST-derived thermochemical data (e.g., ΔfH°gas) to predict degradation pathways .
  • Statistical Analysis: Use multivariate regression to identify critical factors (e.g., pH, light exposure). For contradictory findings, apply Bayesian meta-analysis to integrate data from multiple studies .
  • Ethical Reporting: Follow NIH guidelines for preclinical data transparency, including raw stability datasets in supplementary materials to enable replication .

Q. What mechanistic insights can be gained from studying the solvent interactions of this compound in non-aqueous systems?

Methodological Answer:

  • Solvent Screening: Test solubility and aggregation behavior in polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., hexane) using dynamic light scattering (DLS) and UV-Vis spectroscopy. Reference NIST heat capacity data to correlate solvent effects with molecular motion .
  • Computational Modeling: Apply density functional theory (DFT) to simulate solvent interaction energies. Validate models against experimental NMR chemical shifts .
  • Critical Evaluation: Address outliers by revisiting assumptions about deuteration’s impact on solvation entropy. Use peer-reviewed frameworks like FINER to ensure feasibility and relevance .

Data Integration and Reporting

Q. How should researchers design experiments to integrate this compound into multi-omics studies while minimizing isotopic interference?

Methodological Answer:

  • Experimental Workflow: Use this compound as a spike-in control during sample preparation. Employ stable isotope labeling by amino acids in cell culture (SILAC) for proteomics, ensuring deuterium labels do not overlap with endogenous isotopes .
  • Data Normalization: Apply isotope correction algorithms (e.g., Hi-NORM) to MS datasets. Cross-validate with orthogonal methods like infrared spectroscopy .
  • Ethical Considerations: Adhere to laboratory safety protocols (e.g., Chemical Hygiene Plan) for handling deuterated compounds, and disclose all normalization steps in methods sections .

Addressing Contradictions in Literature

Q. How can conflicting reports on the cytotoxicity of this compound in mammalian cell models be reconciled?

Methodological Answer:

  • Dose-Response Reanalysis: Re-evaluate cytotoxicity assays (e.g., MTT, ATP luminescence) using standardized cell lines (e.g., HEK293) and controlled deuterium concentrations. Publish raw data to enable third-party validation .
  • Mechanistic Studies: Investigate mitochondrial membrane potential changes via flow cytometry. Compare results with non-deuterated analogs to isolate isotope-specific effects .
  • Peer Review Transparency: In rebuttals, address reviewer concerns by revising statistical analyses (e.g., ANOVA with post-hoc tests) and providing expanded materials sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.